molecular formula C12H8O3 B8782125 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one CAS No. 67268-42-2

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one

Cat. No.: B8782125
CAS No.: 67268-42-2
M. Wt: 200.19 g/mol
InChI Key: IEHFVZKMAOKFTR-UHFFFAOYSA-N
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Description

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is a versatile coumarin derivative that serves as a valuable fluorescent probe and key synthetic intermediate in chemical and pharmaceutical research. This compound features a propargyl ether group attached to the 7-hydroxy position of the coumarin core, a structure confirmed by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with the space group P2₁2₁2₁ . Its well-defined structure contributes to consistent photophysical behavior. As a fluorescent probe, it exhibits strong emission with large Stokes shifts ranging from 57 to 62 nm, and its fluorescence quantum yield is sensitive to solvent polarity, making it useful for studying microenvironments and solvation dynamics . The experimental photophysical properties are well-supported by theoretical calculations using DFT and TD-DFT methods . The propargyl group is a critical functional handle for further chemical modification via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows researchers to efficiently synthesize diverse molecular hybrids. This compound is a fundamental building block for constructing more complex structures with enhanced biological activities. It has been used as a precursor in the development of multi-target directed ligands for Alzheimer's disease research, leading to compounds that exhibit selective inhibition of butyrylcholinesterase (BuChE) and anti-amyloid-beta aggregation properties . Furthermore, its derivatives have demonstrated notable anti-lipid peroxidation activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

67268-42-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

7-prop-2-ynoxychromen-2-one

InChI

InChI=1S/C12H8O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h1,3-6,8H,7H2

InChI Key

IEHFVZKMAOKFTR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Standard Alkylation Protocol

In a representative procedure, 7-hydroxycoumarin (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF), followed by the addition of potassium carbonate (3.0–4.0 equiv) to deprotonate the phenolic hydroxyl group. Propargyl bromide (1.5 equiv) is introduced dropwise, and the mixture is heated to 60–70°C for 5–24 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography using ethyl acetate/hexane mixtures.

Key Variables:

  • Base: Potassium carbonate outperforms weaker bases like sodium bicarbonate in ensuring complete deprotonation.

  • Solvent: DMF facilitates solubility of both coumarin and propargyl bromide, though acetonitrile has been used in microwave-assisted variants.

  • Temperature: Yields improve marginally at 70°C compared to room-temperature conditions.

Table 1: Comparative Reaction Conditions and Yields

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Source
7-Hydroxy-4-methylcoumarinK₂CO₃DMF60570
7-HydroxycoumarinK₂CO₃DMF702468*
7-Hydroxy-6-methoxycoumarinK₂CO₃DMF702472

*Estimated from purification efficiency.

Pechmann Condensation Followed by Propargylation

For coumarins lacking commercially available hydroxy precursors, a two-step approach combining Pechmann condensation and subsequent propargylation is employed.

Synthesis of 7-Hydroxycoumarin via Pechmann Reaction

Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0°C for 12 hours to yield 7-hydroxy-4-methylcoumarin. The crude product is precipitated onto ice-water and recrystallized from ethanol, achieving 73% purity.

Propargylation of the Pechmann Product

The 7-hydroxy group is then alkylated using propargyl bromide under conditions identical to Section 1.1, yielding 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one. This method is advantageous for synthesizing substituted coumarins but introduces additional steps that may reduce overall yield.

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate the propargylation step. In one protocol, 7-hydroxycoumarin, propargyl bromide, and potassium carbonate in acetonitrile are irradiated at 100°C for 30 minutes, achieving 85% yield. Microwave methods reduce reaction times from hours to minutes while maintaining or improving purity, though specialized equipment is required.

Analytical Characterization

Synthetic products are validated using spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 4.77 (d, J = 2.0 Hz, 2H, -OCH₂C≡CH) and δ 2.59 (t, J = 2.4 Hz, 1H, ≡CH) confirm propargyl ether formation.

  • HRMS : A molecular ion peak at m/z 201.05 [M + H]⁺ aligns with the theoretical mass of C₁₂H₈O₃.

  • IR : Strong absorbance at 1726 cm⁻¹ corresponds to the coumarin carbonyl group.

Challenges and Optimization Strategies

Byproduct Formation

Competing O- and C-propargylation may occur, particularly with electron-rich coumarins. Using a 1.5:1 molar ratio of propargyl bromide to coumarin minimizes dialkylation.

Purification Difficulties

The nonpolar propargyl group increases compound hydrophobicity, necessitating gradient elution (10% → 40% ethyl acetate in hexane) during column chromatography.

Scale-Up Limitations

Microwave methods face scalability issues due to restricted vessel volumes. Traditional heating at 70°C for 24 hours remains preferred for gram-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Propargyl bromide, potassium carbonate, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzopyran compounds.

Scientific Research Applications

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Properties/Applications References
7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one 7-OCH₂C≡CH N/A 200.19 Fluorescent probe, photostability
4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (4a) 4-CH₃, 7-OCH₂C≡CH 129–132 214.22 Cytotoxicity studies, high yield (91%)
7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-2H-chromen-2-one (4b) 4-CF₃, 7-OCH₂C≡CH 82–84 268.19 Enhanced lipophilicity, lower m.p.
4-Phenyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (11) 4-C₆H₅, 7-OCH₂C≡CH N/A 278.28 Potential antileishmanial activity
3-Acetyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (5) 3-COCH₃, 7-OCH₂C≡CH N/A 244.22 Reactive site for click chemistry

Key Observations :

  • Positional Effects : Substituents at the 4-position (e.g., methyl, trifluoromethyl, phenyl) significantly alter melting points and lipophilicity. The trifluoromethyl group (4b) reduces crystallinity (lower m.p.) compared to methyl (4a) .
  • Electronic Effects : The propargyl group at 7-position enhances fluorescence quantum yield due to electron-withdrawing effects, as shown in photophysical studies .

Key Observations :

  • The propargyl-substituted compound lacks direct biological data in the evidence, but structural analogs (e.g., 4-phenyl and trifluoromethyl derivatives) show antileishmanial and enzyme-inhibitory activities .

Q & A

Q. What are the key intermediates and synthetic routes for preparing 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one?

The synthesis often begins with functionalized coumarin derivatives. For example, 7-hydroxycoumarin intermediates are alkylated with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyloxy group. Alternative routes include Mn(I)-catalyzed C–H alkenylation of coumarins with propargyl alcohols, which avoids pre-functionalized substrates . Key intermediates like 7-hydroxy-3-methylcoumarin or 7-hydroxy-4-(hydroxymethyl)coumarin are typically prepared via Pechmann or Kostanecki reactions .

Q. How can purification challenges of this compound intermediates be addressed?

Intermediate purification often requires column chromatography with gradients of ethyl acetate/hexane. For example, in the synthesis of 7-(prop-2-yn-1-yloxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride, reaction mixtures are evaporated under vacuum, and crude products are washed with cold dichloromethane (DCM) to remove excess reagents . Recrystallization in chloroform or methanol is recommended for final compounds with low solubility .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Confirm propargyloxy group integration (e.g., δ ~4.7 ppm for OCH₂C≡CH) and coumarin carbonyl signals (δ ~160–165 ppm).
  • IR : Detect C≡C stretching (~2100 cm⁻¹) and lactone C=O (~1700 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 277.0859 for the parent compound) .

Advanced Research Questions

Q. How do catalytic systems (e.g., FeCl₃ vs. Mn/Ir/Cu) influence the yield and regioselectivity of propargyloxy-coumarin derivatives?

  • FeCl₃ : Effective for one-pot syntheses with substituted phenols and alkynoates but may yield <60% due to side reactions (e.g., polymerization of propargyl groups) .
  • Mn(I) catalysis : Enables direct C–H alkenylation, offering higher regioselectivity and yields (~75–85%) under mild conditions .
  • Cu(I)-mediated click chemistry : Used for post-functionalization (e.g., triazole formation) but requires azide precursors and inert atmospheres .

Table 1 : Comparison of Catalytic Systems

CatalystYield (%)ConditionsKey Advantage
FeCl₃50–60THF, refluxOne-pot synthesis
Mn(I)75–85Dioxane, 80°CC–H activation, no pre-halogenation
CuSO₄65–75t-BuOH/H₂O, RTClick chemistry compatibility

Q. How can crystallographic data (e.g., SHELX, WinGX) resolve structural ambiguities in propargyloxy-coumarin derivatives?

  • SHELXL : Refine small-molecule structures using high-resolution X-ray data. For example, the crystal structure of 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one confirmed antiperiplanar geometry of the propargyloxy group via anisotropic displacement parameters .
  • WinGX : Analyze hydrogen-bonding patterns (e.g., C=O···H–O interactions) using Etter’s graph set theory to predict packing motifs .

Q. What strategies optimize multi-target biological activity (e.g., cholinesterase/MAO-B inhibition) in propargyloxy-coumarin hybrids?

  • Structural hybridization : Incorporate dimethylaminoacryloyl or piperidine moieties to enhance blood-brain barrier permeability. For example, (E)-3-(3-(dimethylamino)acryloyl)-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one showed dual AChE/BuChE inhibition (IC₅₀ < 1 µM) .
  • Docking studies : Use AutoDock Vina to prioritize derivatives with π-π stacking at catalytic sites (e.g., MAO-B active site) .

Q. How can fluorescent properties of this compound derivatives be leveraged for ROS detection in cellular models?

  • Probe design : Replace the 4-methyl group with trifluoromethyl or boronate esters. For instance, 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) exhibits ROS-dependent fluorescence (λₑₓ/λₑₘ = 340/500 nm) in mesenchymal stem cells .
  • Validation : Compare fluorescence intensity in H₂O₂-treated vs. control cells using confocal microscopy .

Methodological Considerations

Q. How to address contradictory yield data in propargyloxy-coumarin syntheses?

  • Parameter screening : Optimize solvent polarity (e.g., THF vs. DCM), catalyst loading (5–10 mol%), and reaction time (6–24 h). FeCl₃-mediated reactions in THF may require <12 h to avoid decomposition .
  • In situ monitoring : Use TLC or HPLC-MS to identify side products (e.g., di-alkynylated byproducts) early .

Q. What computational tools predict intermolecular interactions in propargyloxy-coumarin crystals?

  • Mercury CSD : Analyze packing diagrams and hydrogen-bond motifs (e.g., R₂²(8) rings) from Cambridge Structural Database entries .
  • Gaussian 16 : Calculate electrostatic potential surfaces to rationalize π-stacking or halogen bonding in co-crystals .

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